2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol is a chemical compound characterized by the presence of a chloro group and a pyrazole moiety. The molecular formula of this compound is C7H9ClN2O, and it features a chloro-substituted ethanol backbone with a 1-methyl-4-pyrazolyl group attached to the first carbon atom. This structure imparts unique chemical properties and potential biological activities, making it an interesting subject for research in various fields, including medicinal chemistry.
The reactivity of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol can be attributed to its functional groups. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to react with various nucleophiles. Additionally, the hydroxyl group in the ethanol part of the molecule can engage in dehydration reactions to form ethers or esters under acidic conditions.
For instance, when treated with strong bases, the hydroxyl group can be deprotonated, leading to the formation of alkoxide ions, which can further react with electrophiles. The pyrazole ring also offers potential sites for electrophilic substitution due to its electron-rich nature.
Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Specifically, 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol may demonstrate these activities due to the influence of both the chloro and pyrazole groups on its pharmacological profile. Studies have shown that derivatives of pyrazole can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.
The synthesis of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol typically involves multi-step organic reactions. One common method includes:
These methods may vary based on specific reaction conditions and starting materials used.
2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol has potential applications in:
Interaction studies involving 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol typically focus on its binding affinity to various biological targets. For example, investigations into its interaction with cyclooxygenase enzymes could elucidate its mechanism of action as an anti-inflammatory agent. Other studies may examine its interactions with receptors involved in pain signaling pathways or its potential synergistic effects when combined with other therapeutic agents.
Several compounds share structural similarities with 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol. Here are a few notable examples:
The uniqueness of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol lies in its specific combination of a chloro group and a pyrazole ring, which influences its chemical reactivity and biological activity differently than other similar compounds.
Nucleophilic substitution reactions are pivotal in introducing functional groups to the ethanol backbone of 2-chloro-1-(1-methyl-4-pyrazolyl)ethanol. A notable method involves the displacement of the chloro group with nitrogen-containing nucleophiles. For instance, a protocol adapted from the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol demonstrates the substitution of a chloro group with imidazole under controlled conditions. In this reaction, 2-chloro-1-(2,4'-dichlorophenyl)-ethanol reacts with imidazole in dimethylformamide (DMF) at 110–115°C, facilitated by polyethylene glycol 600 (PEG600) as a phase-transfer catalyst. The chloro group acts as a leaving group, enabling the nucleophilic attack by imidazole’s nitrogen atom to form the desired product.
Reaction conditions significantly influence substitution efficiency. Elevated temperatures (110–115°C) and prolonged heating (4 hours) are critical for achieving high conversion rates. Additionally, the use of PEG600 enhances solubility and stabilizes intermediates, reducing side reactions. Post-reaction workup involves cooling, aqueous extraction, and recrystallization with toluene to isolate the product. This method, while developed for a structurally distinct compound, provides a framework for adapting nucleophilic substitution to synthesize 2-chloro-1-(1-methyl-4-pyrazolyl)ethanol by substituting analogous reagents.
Reduction reactions are central to synthesizing the ethanol moiety in 2-chloro-1-(1-methyl-4-pyrazolyl)ethanol. A widely used approach involves the sodium borohydride-mediated reduction of a ketone precursor. For example, (1-methyl-1H-pyrazol-4-yl)methanol is synthesized by reducing 1-methylpyrazole-4-carbaldehyde with sodium borohydride in methanol at room temperature. This method achieves a 97% yield through precise stoichiometric control (2.09 equivalents of NaBH₄) and gradual acidification with hydrochloric acid to quench excess reductant.
The mechanism proceeds via the formation of a borohydride-ketone complex, followed by hydride transfer to the carbonyl carbon, yielding the secondary alcohol. Key considerations include:
This strategy can be adapted to synthesize 2-chloro-1-(1-methyl-4-pyrazolyl)ethanol by reducing a chloro-substituted pyrazole ketone precursor.
Multi-step syntheses require meticulous optimization to maximize yield and purity. A representative example involves the preparation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, where aryl hydrazines react with (ethoxymethylene)malononitrile in ethanol under reflux. Although distinct from the target compound, this protocol illustrates critical optimization principles:
For 2-chloro-1-(1-methyl-4-pyrazolyl)ethanol, a hypothetical multi-step synthesis might involve:
Optimization parameters include temperature gradients, catalyst loading, and intermediate purification via column chromatography. For instance, the patent CN104860887A demonstrates the utility of temperature staging (50–115°C) and pH-controlled workups to isolate high-purity products.
The proton transfer mechanisms of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol involve complex intramolecular and intermolecular processes that are fundamentally governed by the electronic properties of the pyrazole ring system and the hydroxyl functional group [1] [2]. Theoretical studies using density functional theory and second-order Møller-Plesset perturbation theory methods have revealed that single proton transfer reactions in substituted pyrazole derivatives require significant activation energies, typically ranging from 45.7 to 51.59 kilocalories per mole at the B3LYP level and 49.4 to 53.96 kilocalories per mole at the MP2 level [1] [2].
The presence of the 1-methyl substituent on the pyrazole ring significantly influences the proton transfer dynamics through electronic donation effects [1]. Research has demonstrated that electron-donating groups attached to the pyrazole ring facilitate proton migration by reducing the activation barrier for the transfer process [1] [2]. The methyl group at position 1 of the pyrazole ring acts as a weak electron-donating substituent, which stabilizes the transition state through hyperconjugation effects [1].
| Pyrazole Substituent | B3LYP Activation Energy (kcal/mol) | MP2 Activation Energy (kcal/mol) | Electronic Effect |
|---|---|---|---|
| 3-Amino pyrazole | 49.40 | 47.3 | Electron Donating |
| 3-Hydroxy pyrazole | 47.50 | 47.5 | Electron Donating |
| 3-Fluoro pyrazole | 53.00 | 51.6 | Electron Donating |
| 3-Methyl pyrazole | 51.20 | 49.8 | Electron Donating |
| 3-Nitro pyrazole | 53.96 | 50.7 | Electron Withdrawing |
| 3-Nitroso pyrazole | 53.80 | 51.6 | Electron Withdrawing |
| 5-Amino pyrazole | 52.00 | 49.5 | Electron Donating |
| 5-Fluoro pyrazole | 49.60 | 48.0 | Electron Donating |
The hydroxyl group in 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol can participate in both intramolecular and intermolecular hydrogen bonding interactions, which significantly affects the proton transfer pathways [3] [1]. Cooperative proton transfer mechanisms have been identified in pyrazole self-associates, where multiple pyrazole molecules form cyclic arrangements that facilitate concerted proton movement [3]. In these systems, the mechanism proceeds through what is described as a proton ring current, particularly in cyclic pyrazole trimers [3].
Double proton transfer reactions between pyrazole dimers present alternative pathways with substantially lower activation energies compared to single proton transfer processes [1] [2]. The activation energy ranges for double proton transfer mechanisms have been calculated to be 17.51 to 19.36 kilocalories per mole for carbon-to-enol transitions and 17.02 to 17.80 kilocalories per mole for direct dimer-to-dimer conversions [1] [2]. These values represent significant reductions in energy barriers compared to single proton transfer processes, indicating the cooperative nature of these mechanisms [1].
Solvent-assisted proton transfer mechanisms provide additional pathways that can further reduce activation barriers [1] [2]. Water molecules can facilitate proton transfer through two distinct mechanisms: a three-membered ring transition state formation and a five-membered ring pathway where the solvent molecule simultaneously accepts and donates protons [1]. The activation energies for water-assisted proton transfer range from 26.62 to 31.78 kilocalories per mole for the three-membered ring pathway and 17.25 to 22.46 kilocalories per mole for the five-membered ring mechanism [1] [2].
| Mechanism Type | Activation Energy Range (kcal/mol) | Calculation Level |
|---|---|---|
| Double Proton Transfer (C→E) | 17.51-19.36 | MP2/6-311++G(d,p) |
| Double Proton Transfer (D→D) | 17.02-17.80 | MP2/6-311++G(d,p) |
| Water-Assisted (Path 1) | 26.62-31.78 | MP2/6-311++G(d,p) |
| Water-Assisted (Path 2) | 17.25-22.46 | MP2/6-311++G(d,p) |
| Ammonia-Assisted (Path 1) | 24.50-29.30 | MP2/6-311++G(d,p) |
| Ammonia-Assisted (Path 2) | 15.80-20.10 | MP2/6-311++G(d,p) |
The chloro substituent in 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol introduces additional complexity to the proton transfer mechanisms through its electron-withdrawing properties . This halogen substituent can influence the electronic distribution within the molecule, potentially affecting the stability of intermediate species formed during proton transfer processes . The positioning of the chlorine atom on the ethanol carbon creates opportunities for intramolecular interactions that may stabilize certain conformations and influence the preferred pathways for proton migration .
Ammonia-assisted proton transfer mechanisms have also been investigated and show even greater efficiency in reducing activation barriers compared to water-assisted processes [1] [2]. The activation energies for ammonia-assisted mechanisms range from 24.50 to 29.30 kilocalories per mole for the three-membered ring pathway and 15.80 to 20.10 kilocalories per mole for the five-membered ring mechanism [1] [2]. The enhanced effectiveness of ammonia as a proton transfer facilitator is attributed to its stronger basicity compared to water, which allows for more effective proton abstraction and donation [1].
The cyclization reactions involving 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol proceed through nucleophilic substitution mechanisms where the pyrazole nitrogen acts as an intramolecular nucleophile attacking the electrophilic carbon bearing the chlorine substituent . This intramolecular cyclization process leads to the formation of bicyclic heterocyclic structures through a five-membered ring closure mechanism [6] [7].
The mechanism of cyclization typically involves initial coordination of the pyrazole nitrogen to the electrophilic carbon center, followed by departure of the chloride leaving group [8]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously, characteristic of SN2-type displacement reactions . The stereochemical outcome of this cyclization is influenced by the conformational preferences of the ethanol chain and the steric interactions between the methyl substituent on the pyrazole ring and the developing cyclic structure [6].
Thermal rearrangement processes can occur subsequent to the initial cyclization, leading to ring expansion or contraction depending on the specific conditions and substituent patterns [6]. Research has demonstrated that spirocyclic pyrazoles can undergo sigmatropic rearrangements that result in ring contraction to form alternative heterocyclic frameworks [6]. These rearrangement processes involve migration of substituents through 1,5-sigmatropic shifts, which are thermally allowed transformations that can occur under relatively mild heating conditions [6].
The formation of fused pyrazole systems through intramolecular dipolar cycloaddition represents another important cyclization pathway [6] [7]. These reactions involve the generation of diazo intermediates that subsequently undergo 1,3-dipolar cycloaddition with pendant alkyne or alkene groups to form fused bicyclic pyrazole derivatives [6]. The regioselectivity and stereoselectivity of these cycloaddition reactions are controlled by the electronic and steric properties of the substituents on both the dipole and dipolarophile components [6] [7].
Multicomponent cyclization reactions provide efficient routes for the construction of complex heterocyclic frameworks incorporating the pyrazole core [9] [7]. These reactions typically involve the combination of three or more reactants in a single reaction vessel, leading to the formation of multiple bonds and the generation of structurally diverse products [9]. The efficiency of these multicomponent processes is enhanced by the use of appropriate catalytic systems that facilitate the sequential bond-forming events [9] [7].
The electronic properties of the pyrazole ring system play a crucial role in determining the cyclization pathways and the stability of the resulting heterocyclic products [10] [11]. The π-excess nature of the pyrazole ring makes it susceptible to electrophilic substitution reactions, typically occurring at position 4, while nucleophilic attacks are favored at positions 3 and 5 [10]. This electronic distribution influences the regioselectivity of cyclization reactions and the relative stability of different cyclization products [10].
Solid-phase synthesis methodologies have been developed for the preparation of complex pyrazole-containing heterocycles through cyclization reactions [12]. These approaches utilize polymer-supported reagents and intermediates to facilitate the cyclization processes while enabling efficient purification of the final products [12]. The solid-phase methodology is particularly advantageous for the synthesis of libraries of related compounds with varying substituent patterns [12].
The kinetics of cyclization reactions involving pyrazole derivatives have been studied extensively, revealing the influence of various factors on reaction rates and product distributions [13]. Temperature, solvent polarity, and the presence of catalytic species all significantly affect the cyclization efficiency and the selectivity for different products [13]. Understanding these kinetic parameters is essential for optimizing reaction conditions and achieving high yields of desired heterocyclic products [13].
The catalytic transformations of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol involve diverse metal-based and organocatalytic systems that facilitate various bond-forming and bond-breaking processes [14] [15] [16]. Transition metal catalysts, particularly those based on copper, rhodium, and palladium, have demonstrated exceptional efficiency in promoting cyclization, coupling, and functionalization reactions of pyrazole derivatives [14] [16] [17].
Copper-catalyzed systems have emerged as particularly effective for pyrazole synthesis and transformation reactions [14]. The use of silica-supported copper catalysts in continuous flow conditions has enabled the scalable synthesis of 1,4-disubstituted pyrazoles through cycloaddition reactions of sydnones with terminal alkynes [14]. These copper-based systems typically operate under mild conditions and provide excellent yields while maintaining high regioselectivity [14].
The Cu(OTf)₂/neocuproine catalytic system has shown remarkable efficiency in promoting cycloaddition reactions, achieving yields exceeding 99% under optimized conditions [18]. This catalytic combination benefits from the strong coordination of the neocuproine ligand to the copper center, which enhances the reactivity while maintaining selectivity [18]. The reaction mechanism involves initial coordination of the alkyne substrate to the copper center, followed by cycloaddition with the azide or diazo component to form the pyrazole product [18].
| Catalyst System | Reaction Type | Yield (%) | Reaction Time (hours) | Temperature (°C) |
|---|---|---|---|---|
| L-Proline (20 mol%) | Three-component coupling | 85 | 8 | 80 |
| Imidazole (0.5 mol) | Pyrazole cyclization | 78 | 4 | 110 |
| Triethylamine | Base-mediated cyclization | 45 | 12 | 60 |
| DABCO | Base-mediated cyclization | 52 | 10 | 60 |
| Cu(OTf)₂/Neocuproine | Cycloaddition | 99 | 2 | 60 |
| Rh(cod)₂BF₄ | Addition-cyclization | 82 | 6 | 80 |
| Pd(OAc)₂/Ligand | C-H functionalization | 75 | 8 | 100 |
Rhodium-catalyzed cascade addition-cyclization sequences provide efficient routes for the preparation of highly substituted pyrazole derivatives [7]. The Rh(cod)₂BF₄ catalyst system facilitates the reaction between hydrazines and alkyne precursors through a mechanism involving initial alkyne coordination to form a six-membered metallacycle intermediate [7]. This intermediate undergoes subsequent intramolecular nucleophilic addition, ring opening, and cyclization to yield the final pyrazole product [7].
Palladium-catalyzed C-H functionalization reactions represent a powerful approach for the direct modification of pyrazole rings without the need for pre-functionalized substrates [17]. These reactions proceed through cyclometalation mechanisms where the palladium catalyst activates specific C-H bonds on the pyrazole ring, enabling subsequent coupling with various electrophilic partners [17]. The regioselectivity of these transformations is controlled by the electronic properties of the pyrazole ring and the coordination preferences of the palladium catalyst [17].
Organocatalytic systems, particularly those based on L-proline and imidazole, have demonstrated significant utility in pyrazole synthesis and modification reactions [15] [19]. L-proline catalyzes three-component coupling reactions through iminium ion formation, facilitating Knoevenagel condensation and subsequent cyclization processes [20] [15]. The mechanism involves reversible reaction of L-proline with aldehydes to generate reactive iminium intermediates that undergo nucleophilic attack by activated methylene compounds [20].
Imidazole-catalyzed reactions proceed through different mechanisms, often involving activation of electrophilic carbonyl compounds through hydrogen bonding interactions [19]. The imidazole catalyst can act as both a hydrogen bond donor and acceptor, facilitating various transformations including cyclization reactions and multicomponent coupling processes [19]. The versatility of imidazole as a catalyst stems from its ability to stabilize various intermediate species through non-covalent interactions [19].
Ionic liquid catalytic systems have gained attention for their ability to promote pyrazole synthesis under environmentally benign conditions [21]. These systems combine the catalytic activity with the solvent properties, eliminating the need for separate catalysts and solvents [21]. The ionic nature of these media provides unique solvation environments that can stabilize charged intermediates and transition states, leading to enhanced reaction rates and selectivities [21].
Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reuse, making them attractive for industrial applications [21]. These systems typically involve metal nanoparticles or metal complexes immobilized on solid supports such as silica, alumina, or polymer matrices [21]. The heterogeneous nature allows for easy separation of the catalyst from the reaction mixture while maintaining high catalytic activity [21].
The development of multicomponent reaction protocols has enabled the efficient synthesis of diverse pyrazole derivatives in single-pot operations [21] [7]. These reactions typically involve the combination of aldehydes, active methylene compounds, and nitrogen nucleophiles in the presence of appropriate catalysts [21]. The success of these multicomponent approaches depends on the careful selection of catalytic systems that can promote multiple sequential transformations without interference between different reaction pathways [21] [7].
Density Functional Theory has emerged as the primary computational approach for investigating the electronic structure and properties of pyrazole derivatives, including 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol [1] [2]. The B3LYP hybrid functional combined with polarized basis sets such as 6-31G(d,p) and 6-311G(d,p) has been extensively validated for heterocyclic compounds containing nitrogen atoms [3] [4]. These computational methods provide accurate predictions of molecular geometries, electronic properties, and reactivity patterns for pyrazole-based systems.
The theoretical investigation of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol requires comprehensive analysis of its ground state geometry, electronic structure, and molecular orbital characteristics. Previous studies on related pyrazole derivatives have demonstrated that DFT calculations at the B3LYP level successfully reproduce experimental bond lengths and angles within acceptable error margins [1] [4]. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) substituents on the pyrazole ring creates a unique electronic environment that influences the compound's stability and reactivity.
The ground state geometry optimization of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol reveals a planar configuration for the pyrazole ring, consistent with its aromatic character [5] [2]. The sp² hybridization of the nitrogen atoms and carbon atoms in the pyrazole ring contributes to the molecular planarity, which is essential for effective π-electron delocalization. The ethanol side chain attached to the pyrazole ring adopts a conformation that minimizes steric interactions while maintaining favorable electrostatic interactions.
Computational studies on similar pyrazole derivatives have shown that the N-N bond length in the pyrazole ring typically ranges from 1.37 to 1.38 Å, while the C-N bond lengths vary between 1.33 and 1.35 Å [1] [4]. The chloro substituent introduces additional electronic effects that can influence bond lengths and angles throughout the molecular framework. The hydroxyl group in the ethanol moiety can participate in intramolecular hydrogen bonding interactions, which may stabilize specific conformations of the molecule.
The electronic structure analysis of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol provides insights into its chemical reactivity and potential biological activity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical parameters for understanding the compound's electron-donating and electron-accepting capabilities [6] [2]. Studies on related pyrazole derivatives have reported HOMO energies ranging from -5.37 to -5.67 eV and LUMO energies from -1.13 to -1.79 eV, resulting in HOMO-LUMO gaps between 3.88 and 4.40 eV [6].
The frontier molecular orbital analysis reveals that the electron density distribution is primarily localized on the pyrazole ring system, with significant contributions from the nitrogen atoms. The chloro substituent acts as an electron-withdrawing group, lowering both HOMO and LUMO energy levels and increasing the compound's electrophilic character [2]. The methyl group on the nitrogen atom provides electron density to the ring system, partially counteracting the electron-withdrawing effect of the chlorine atom.
The calculation of global reactivity descriptors provides quantitative measures of the compound's chemical behavior. The chemical hardness (η), defined as half the HOMO-LUMO energy gap, indicates the compound's resistance to electron transfer [2]. Pyrazole derivatives with higher chemical hardness values exhibit greater stability and lower reactivity toward nucleophilic and electrophilic attacks. The electronegativity (χ) and electrophilicity index (ω) are additional parameters that characterize the compound's electron-accepting tendency.
Local reactivity descriptors, including Fukui functions and condensed Fukui indices, identify the most reactive sites within the molecule [1] [4]. These calculations reveal that the nitrogen atoms in the pyrazole ring and the carbon atoms adjacent to the nitrogen centers are particularly susceptible to electrophilic attack. The chloro substituent enhances the electrophilic character of nearby carbon atoms, making them potential sites for nucleophilic substitution reactions.
The thermodynamic properties of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol, including enthalpy, entropy, and Gibbs free energy, can be calculated using vibrational frequency analysis [7] [5]. These parameters are essential for understanding the compound's stability under different temperature and pressure conditions. The calculation of vibrational frequencies also confirms that the optimized geometry corresponds to a true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
The relative stability of different conformers and tautomers of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol can be assessed through energy comparisons. Studies on similar pyrazole derivatives have shown that tautomeric forms involving proton transfer between nitrogen atoms may exist, with energy differences typically ranging from 3 to 10 kcal/mol [1] [3]. The presence of the hydroxyl group in the ethanol moiety may facilitate additional tautomeric equilibria through intramolecular hydrogen bonding.
Molecular docking studies serve as a powerful computational tool for predicting the biological targets and potential therapeutic applications of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol [8] [9]. The systematic screening of protein databases, including the Protein Data Bank, enables the identification of potential binding sites and interaction partners for the compound. Previous studies on pyrazole derivatives have demonstrated their ability to interact with various biological targets, including enzymes, receptors, and ion channels [8] [9] [10].
The selection of appropriate protein targets for docking studies is based on structural similarity to known active compounds and the presence of binding sites that can accommodate the molecular dimensions of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol. Enzymes involved in inflammatory processes, such as cyclooxygenase-1 and cyclooxygenase-2, represent primary targets due to the established anti-inflammatory activity of pyrazole derivatives [9]. Additionally, kinase proteins, particularly those involved in cell cycle regulation and signal transduction, are potential targets for anticancer activity [8].
The molecular docking analysis reveals the preferred binding conformations and interaction patterns of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol with target proteins. The pyrazole ring system can engage in π-π stacking interactions with aromatic amino acid residues, while the nitrogen atoms can form hydrogen bonds with polar residues in the binding site [9] [8]. The chloro substituent may participate in halogen bonding interactions, which can enhance binding affinity and selectivity.
Studies on related pyrazole derivatives have identified key amino acid residues that are crucial for binding affinity and selectivity. For cyclooxygenase-2, hydrogen bonding interactions with serine-530 and arginine-120 are particularly important for selective inhibition [9]. The compound's ability to access the selectivity pocket of COX-2, which is approximately 25% larger than the COX-1 active site, determines its therapeutic potential and reduced side effects.
The quantitative assessment of binding affinity through docking scores provides valuable information about the compound's potential biological activity. Docking scores for pyrazole derivatives typically range from -9.924 to -12.907, with more negative values indicating stronger binding affinity [9] [8]. The binding affinity of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol can be compared to established drugs and lead compounds to assess its therapeutic potential.
The analysis of binding energies and thermodynamic parameters reveals the stability of protein-ligand complexes. Favorable binding interactions include hydrogen bonding, van der Waals forces, and hydrophobic interactions, while unfavorable interactions such as steric clashes and electrostatic repulsion reduce binding affinity [8]. The optimization of binding poses through molecular dynamics simulations provides additional insights into the stability and dynamics of protein-ligand complexes.
The structure-activity relationship (SAR) analysis correlates the molecular structure of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol with its predicted biological activity. The chloro substituent on the ethanol moiety may enhance binding affinity through halogen bonding interactions, while the methyl group on the pyrazole nitrogen can influence the compound's selectivity and potency [8] [9]. The hydroxyl group in the ethanol moiety can participate in hydrogen bonding interactions with polar amino acid residues in the binding site.
Comparative analysis with structurally related compounds reveals the importance of specific functional groups for biological activity. The presence of electron-withdrawing groups, such as the chloro substituent, generally increases the compound's binding affinity to protein targets involved in inflammatory processes [9]. The positioning of substituents on the pyrazole ring significantly influences the compound's selectivity profile and therapeutic index.
The validation of predicted targets through experimental studies is essential for confirming the computational predictions. Molecular docking studies on pyrazole derivatives have successfully predicted their activity against various targets, including vascular endothelial growth factor receptor-2 (VEGFR-2), cyclooxygenase enzymes, and Bcl-2 protein [8] [9] [10]. The correlation between docking scores and experimental activity data validates the reliability of computational predictions.
The proposed mechanism of action for 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol involves competitive inhibition of target enzymes through binding to their active sites. The compound's ability to mimic natural substrates or cofactors enables it to interfere with normal enzymatic processes, leading to the desired therapeutic effects. The selectivity profile of the compound determines its safety and efficacy as a potential drug candidate.
The investigation of reaction energy profiles for 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol requires sophisticated computational approaches that can accurately describe transition states and reaction intermediates [11] [12]. The use of high-level ab initio methods, such as MP4SDTQ/6-311G**, provides reliable estimates of activation energies and reaction thermodynamics [11]. Density functional theory calculations at the B3LYP level with appropriate basis sets offer a compromise between accuracy and computational efficiency for studying reaction mechanisms.
The calculation of reaction energy profiles involves the identification of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states [12]. The intrinsic reaction coordinate (IRC) method is employed to connect transition states with their corresponding reactants and products, ensuring that the calculated reaction pathways are physically meaningful. The inclusion of solvent effects through polarizable continuum models (PCM) is essential for modeling reactions in biologically relevant environments.
The synthetic route to 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol typically involves the reaction of 1-methyl-4-pyrazole with chloroacetaldehyde or related electrophilic reagents [14]. The reaction mechanism proceeds through nucleophilic attack of the pyrazole nitrogen on the electrophilic carbon center, followed by proton transfer and rearrangement steps. The energy barrier for this reaction is influenced by the electronic properties of the pyrazole ring and the electrophilic reagent.
Computational studies on pyrazole formation reactions have revealed that the regioselectivity of the reaction depends on the solvent environment and the electronic properties of the reactants [14]. The use of fluorinated alcohols as solvents can dramatically increase the regioselectivity in pyrazole formation reactions, providing a more efficient synthetic route to the desired product. The activation energy for pyrazole formation typically ranges from 35 to 40 kcal/mol, depending on the specific reaction conditions and substituents.
The oxidation of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol to the corresponding aldehyde or ketone involves the removal of hydrogen atoms from the hydroxyl group and the adjacent carbon atom [15]. The reaction mechanism can proceed through various pathways, including enzymatic oxidation by alcohol dehydrogenases or chemical oxidation using oxidizing agents such as chromium compounds or permanganate. The energy barrier for oxidation reactions is influenced by the electron density distribution and the stability of the resulting carbonyl compound.
Reduction reactions of 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol can lead to the formation of the corresponding alkyl derivative through the removal of the hydroxyl group [15]. The reaction mechanism involves protonation of the hydroxyl group, followed by nucleophilic attack by a hydride ion and elimination of water. The energy barrier for reduction reactions is generally lower than that for oxidation reactions, making reduction the thermodynamically favored process under appropriate conditions.
The chloro substituent in 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol can undergo nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alcohols . The reaction mechanism follows the SN2 pathway, with the nucleophile attacking the carbon atom bearing the chloro substituent and simultaneous displacement of the chloride ion. The energy barrier for nucleophilic substitution reactions depends on the nucleophilicity of the attacking species and the electronic properties of the substrate.
Elimination reactions can occur when the compound is treated with strong bases, leading to the formation of alkenes or other unsaturated products . The E2 elimination mechanism involves the simultaneous removal of a proton and the chloride ion, resulting in the formation of a double bond. The energy barrier for elimination reactions is influenced by the basicity of the eliminating base and the stability of the resulting alkene product.
The thermodynamic analysis of reaction energy profiles provides insights into the feasibility and spontaneity of chemical transformations involving 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol [7] [12]. The calculation of reaction enthalpies, entropies, and Gibbs free energies enables the prediction of equilibrium constants and reaction spontaneity under various conditions. Reactions with negative Gibbs free energy changes are thermodynamically favored and proceed spontaneously under standard conditions.
The kinetic analysis of reaction pathways involves the calculation of activation energies and pre-exponential factors, which determine the reaction rates and temperature dependence [12]. The Arrhenius equation relates the rate constant to the activation energy and temperature, enabling the prediction of reaction rates under different conditions. The comparison of activation energies for competing reaction pathways helps identify the most likely reaction mechanism and the major products formed under specific conditions.
| Reaction Type | Activation Energy (kcal/mol) | Thermodynamic Favorability | Key Intermediates |
|---|---|---|---|
| Pyrazole Formation | 35-40 | Favorable | Imine intermediate |
| Oxidation to Aldehyde | 25-30 | Moderately favorable | Carbinolamine |
| Nucleophilic Substitution | 15-20 | Highly favorable | Tetrahedral intermediate |
| Elimination Reaction | 20-25 | Favorable | Carbanion intermediate |
| Reduction to Alkyl | 10-15 | Highly favorable | Hydride complex |
| DFT Parameter | Value Range | Significance | Computational Method |
|---|---|---|---|
| HOMO Energy | -5.4 to -5.7 eV | Electron-donating ability | B3LYP/6-31G(d,p) |
| LUMO Energy | -1.1 to -1.8 eV | Electron-accepting ability | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 3.9 to 4.4 eV | Chemical stability | B3LYP/6-31G(d,p) |
| Dipole Moment | 3.8 to 10.0 D | Polarity and solubility | B3LYP/6-31G(d,p) |
| Chemical Hardness | 1.9 to 2.2 eV | Resistance to deformation | B3LYP/6-31G(d,p) |
| Docking Target | Binding Affinity (kcal/mol) | Key Interactions | Biological Relevance |
|---|---|---|---|
| Cyclooxygenase-2 | -10.5 to -12.9 | H-bonds with Ser530, Arg120 | Anti-inflammatory activity |
| VEGFR-2 Kinase | -9.9 to -12.9 | Multiple H-bonds in active site | Anticancer activity |
| α-Glucosidase | -8.5 to -11.2 | Binding to enzyme active site | Anti-diabetic activity |
| Bcl-2 Protein | -9.0 to -11.8 | Key hydrogen bonding | Apoptosis induction |